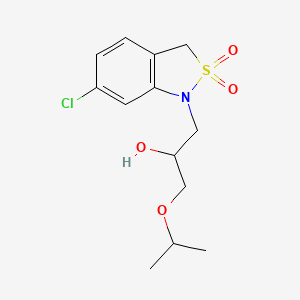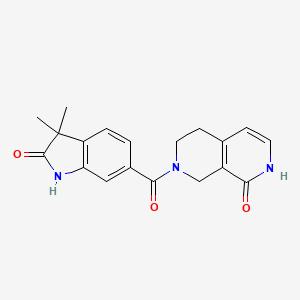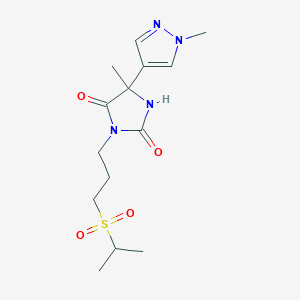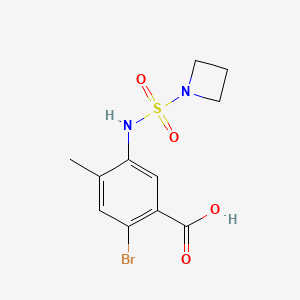![molecular formula C20H24N2O3 B7056966 6-[4-benzyl-4-(hydroxymethyl)piperidine-1-carbonyl]-4-methyl-1H-pyridin-2-one](/img/structure/B7056966.png)
6-[4-benzyl-4-(hydroxymethyl)piperidine-1-carbonyl]-4-methyl-1H-pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-benzyl-4-(hydroxymethyl)piperidine-1-carbonyl]-4-methyl-1H-pyridin-2-one is a complex organic compound that features a piperidine ring, a pyridinone moiety, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-benzyl-4-(hydroxymethyl)piperidine-1-carbonyl]-4-methyl-1H-pyridin-2-one typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-[4-benzyl-4-(hydroxymethyl)piperidine-1-carbonyl]-4-methyl-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide variety of functionalized derivatives.
Scientific Research Applications
6-[4-benzyl-4-(hydroxymethyl)piperidine-1-carbonyl]-4-methyl-1H-pyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[4-benzyl-4-(hydroxymethyl)piperidine-1-carbonyl]-4-methyl-1H-pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl-piperidine group is known to bind to cholinesterase receptors, inhibiting their activity and potentially providing therapeutic benefits in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives, such as:
Donepezil: A cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Piperidine: A basic structure found in many pharmaceuticals.
Pyridinone derivatives: Compounds with a pyridinone moiety, often used in medicinal chemistry.
Uniqueness
6-[4-benzyl-4-(hydroxymethyl)piperidine-1-carbonyl]-4-methyl-1H-pyridin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with cholinesterase receptors and its potential therapeutic applications set it apart from other similar compounds.
Properties
IUPAC Name |
6-[4-benzyl-4-(hydroxymethyl)piperidine-1-carbonyl]-4-methyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-15-11-17(21-18(24)12-15)19(25)22-9-7-20(14-23,8-10-22)13-16-5-3-2-4-6-16/h2-6,11-12,23H,7-10,13-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDCCNMFKREZGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=C1)C(=O)N2CCC(CC2)(CC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7056885.png)
![2-cyclopropyl-N-[2-(methylcarbamoyl)phenyl]quinoline-4-carboxamide](/img/structure/B7056887.png)
![N,N-dimethyl-2-[4-[methyl(propan-2-yl)sulfamoyl]-1,4-diazepan-1-yl]acetamide](/img/structure/B7056891.png)

![3-Methyl-5-[1-(5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-1,2,4-oxadiazole](/img/structure/B7056904.png)

![4-[(2,3-Dimethylquinoxaline-6-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7056913.png)
![2-[(2-Chloro-6-fluorophenoxy)methyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B7056922.png)


![Tert-butyl 3-[(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B7056949.png)
![2,5-dimethyl-N-[4-[3-(trifluoromethyl)phenyl]oxan-4-yl]-1,3-oxazole-4-carboxamide](/img/structure/B7056952.png)
![[4-(1,1-Dioxothiolan-3-yl)piperazin-1-yl]-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7056964.png)
![1-(5-tert-butyl-1,2-oxazol-3-yl)-N-[3-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B7056968.png)
